3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
3-(2-Azidoethyl)-4,5,6,7-tetrahydro-2H-indazole is an organic compound belonging to the class of indazole derivatives. Indazoles are bicyclic heterocycles consisting of a benzene ring fused to a pyrazole ring. The azidoethyl group attached to the indazole core introduces a functional group that can participate in various chemical reactions, making this compound valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multistep organic reactions. One common approach is the reaction of a substituted indazole with a bromoethane derivative, followed by conversion of the bromide group to an azide using sodium azide (NaN3). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethyl)-4,5,6,7-tetrahydro-2H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF with potassium carbonate (K2CO3) as a base.
Cycloaddition: Copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate in water or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
3-(2-Azidoethyl)-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s ability to form stable triazoles makes it useful in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole involves its ability to participate in click chemistry reactions, forming stable triazole linkages. These triazole linkages can interact with various molecular targets, including enzymes and receptors, modulating their activity. The azido group can also be reduced to an amine, which can further interact with biological molecules through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
1-(2-Azidoethyl)-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.
1-(2-Azidoethyl)-1H-indole: Contains an indole ring instead of an indazole ring.
1-(2-Azidoethyl)-isatin: Contains an isatin core with an azidoethyl group.
Uniqueness
3-(2-Azidoethyl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its indazole core, which provides distinct electronic and steric properties compared to other azidoethyl-containing compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-(2-azidoethyl)-4,5,6,7-tetrahydro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c10-14-11-6-5-9-7-3-1-2-4-8(7)12-13-9/h1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAPIBDYIAUISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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